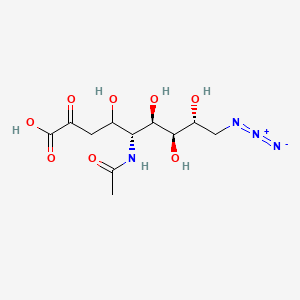

N-Acetyl-9-azido-9-deoxyneuraminic Acid

Description

BenchChem offers high-quality N-Acetyl-9-azido-9-deoxyneuraminic Acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-Acetyl-9-azido-9-deoxyneuraminic Acid including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C11H18N4O8 |

|---|---|

Molecular Weight |

334.28 g/mol |

IUPAC Name |

(5R,6R,7R,8R)-5-acetamido-9-azido-4,6,7,8-tetrahydroxy-2-oxononanoic acid |

InChI |

InChI=1S/C11H18N4O8/c1-4(16)14-8(5(17)2-6(18)11(22)23)10(21)9(20)7(19)3-13-15-12/h5,7-10,17,19-21H,2-3H2,1H3,(H,14,16)(H,22,23)/t5?,7-,8-,9-,10-/m1/s1 |

InChI Key |

RCMJNJVGOFCOSP-ZADJLXCWSA-N |

Isomeric SMILES |

CC(=O)N[C@@H]([C@H]([C@@H]([C@@H](CN=[N+]=[N-])O)O)O)C(CC(=O)C(=O)O)O |

Canonical SMILES |

CC(=O)NC(C(CC(=O)C(=O)O)O)C(C(C(CN=[N+]=[N-])O)O)O |

Origin of Product |

United States |

Foundational & Exploratory

The fundamental principles of using azido sugars for bioorthogonal labeling.

Introduction: Unveiling the Glycome with Chemical Precision

In the intricate landscape of cellular biology, glycosylation stands out as a ubiquitous and fundamentally important post-translational modification. The complex carbohydrate structures, or glycans, that adorn cell surfaces and intracellular proteins govern a vast array of physiological and pathological processes, from immune recognition to cancer metastasis. However, the inherent complexity and heterogeneity of glycans have historically posed significant challenges to their study. The advent of bioorthogonal chemistry, a field pioneered by Carolyn Bertozzi, has provided a powerful toolkit to overcome these hurdles.[1][2] This guide delves into the core principles of a cornerstone technique within this field: the use of azido sugars for metabolic glycoengineering and subsequent bioorthogonal labeling.

At its heart, this strategy is a two-step process.[1][3][4][5] First, cells are cultured with a synthetic monosaccharide analog bearing a bioorthogonal chemical reporter—the azide group.[6] The cell's own metabolic machinery incorporates this "unnatural" sugar into its glycans.[2][4] The azide, being small and biologically inert, serves as a chemical handle.[6] In the second step, this handle is targeted with a probe molecule containing a complementary reactive group, leading to a highly specific covalent linkage.[1][4] This approach allows for the visualization, identification, and functional characterization of glycoconjugates in their native environment, including within living organisms.[4][7][8]

This guide will provide a comprehensive overview of the fundamental principles, from the selection of azido sugars to the execution and troubleshooting of the key bioorthogonal reactions. We will explore the causality behind experimental choices, offering insights gleaned from years of field-proven application to empower researchers, scientists, and drug development professionals to effectively harness this transformative technology.

Part 1: Metabolic Glycoengineering with Azido Sugars

The success of any bioorthogonal labeling experiment hinges on the efficient and specific incorporation of the azido sugar into the target glycans. This process, known as metabolic glycoengineering, leverages the cell's natural carbohydrate metabolic pathways.[9][10][11]

The Azide: An Ideal Bioorthogonal Reporter

The azide group (–N₃) is the cornerstone of this technique due to its unique properties:

-

Biologically Inert: The azide functional group is virtually absent in biological systems, ensuring that it does not interfere with native biochemical processes.[2][11]

-

Small Size: Its diminutive size minimizes potential perturbations to the structure and function of the biomolecules into which it is incorporated.[6][12]

-

Specific Reactivity: The azide group exhibits highly selective reactivity with specific complementary partners, such as phosphines and alkynes, forming the basis of bioorthogonal ligation reactions.[1][2]

Choosing the Right Azido Sugar

Several peracetylated azido sugars are commercially available, each targeting different classes of glycans. The peracetyl groups enhance cell permeability; once inside the cell, they are cleaved by cytosolic carboxyesterases to release the active azido sugar.[6][13] The choice of azido sugar is dictated by the specific research question.[9]

| Azido Sugar | Abbreviation | Primary Incorporation Pathway | Primary Labeled Glycans |

| Tetraacetylated N-azidoacetyl-D-mannosamine | Ac₄ManNAz | Sialic Acid Biosynthesis | Sialoglycans |

| Tetraacetylated N-azidoacetyl-D-galactosamine | Ac₄GalNAz | Galactose Metabolism & Hexosamine Salvage Pathway | Mucin-type O-glycans, O-GlcNAc modified proteins |

| Tetraacetylated N-azidoacetyl-D-glucosamine | Ac₄GlcNAz | Hexosamine Salvage Pathway | O-GlcNAc modified proteins, N-glycans, O-glycans |

Table 1: Commonly used peracetylated azido sugars and their primary metabolic fates.[9]

Expert Insight: While Ac₄ManNAz is highly efficient for labeling sialylated glycoproteins, it's crucial to consider the cellular context.[9] Some cell types may exhibit different metabolic fluxes, impacting incorporation efficiency. For studying O-GlcNAcylation, Ac₄GalNAz is often more robustly converted to the necessary UDP-GlcNAz donor than Ac₄GlcNAz.[9]

Caption: Workflow of metabolic glycoengineering with azido sugars.

Part 2: The Bioorthogonal Reactions: Covalent Tagging of Azido-Glycans

Once the azido handle is installed, the next step is to covalently attach a probe for detection or enrichment. Three main bioorthogonal reactions have been developed for this purpose, each with its own set of advantages and disadvantages.

The Staudinger Ligation

The Staudinger ligation, developed by Bertozzi and coworkers, was the first bioorthogonal reaction used for this purpose.[14][15] It involves the reaction of an azide with a specifically engineered triarylphosphine.[14][15]

Mechanism: The reaction proceeds through the formation of an aza-ylide intermediate, which then undergoes an intramolecular cyclization and hydrolysis to form a stable amide bond.[14][]

Caption: Simplified mechanism of the Staudinger Ligation.

Advantages:

-

Biocompatibility: It is a metal-free reaction, making it suitable for use in living systems.[]

-

High Selectivity: The reaction is highly specific for azides and phosphines.[1]

Disadvantages:

-

Slow Kinetics: The reaction rates are relatively slow, often requiring long incubation times.[1][5]

-

Phosphine Oxidation: The phosphine reagents are susceptible to air oxidation, which can reduce their efficiency.[15]

Expert Insight: Due to its slower kinetics, the Staudinger ligation is now less commonly used for live-cell imaging but remains a valuable tool for labeling in cell lysates or fixed samples where longer reaction times are feasible.[6]

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry," offers a significant improvement in reaction kinetics.[17] It involves the reaction of an azide with a terminal alkyne in the presence of a copper(I) catalyst.[17]

Mechanism: The copper(I) catalyst activates the terminal alkyne, facilitating a [3+2] cycloaddition with the azide to form a stable triazole linkage.[18]

Caption: Overview of the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

Advantages:

-

Fast Kinetics: CuAAC reactions are significantly faster than the Staudinger ligation.[19][20]

-

High Specificity: The reaction is highly selective for azides and terminal alkynes.[17]

Disadvantages:

-

Copper Toxicity: The copper catalyst can be toxic to living cells, limiting its application in live-cell imaging.[21][22]

Expert Insight: The toxicity of copper can be mitigated by using copper-chelating ligands like THPTA or TBTA, which stabilize the Cu(I) oxidation state and reduce cellular damage.[23] This has expanded the utility of CuAAC for labeling fixed cells and even for short-term labeling of live cells under carefully controlled conditions.

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

To overcome the toxicity issues associated with CuAAC, Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) was developed.[21][24] This reaction utilizes a strained cyclooctyne, which reacts spontaneously with an azide without the need for a metal catalyst.[24][]

Mechanism: The high ring strain of the cyclooctyne provides the activation energy for the [3+2] cycloaddition with the azide, forming a stable triazole.[18][]

Caption: The metal-free Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).

Advantages:

-

Biocompatibility: SPAAC is a metal-free reaction, making it ideal for live-cell and in vivo imaging.[24][]

-

Fast Kinetics: While generally slower than CuAAC, the development of increasingly reactive cyclooctynes (e.g., DBCO, BCN) has led to reaction rates suitable for dynamic biological studies.[20][24]

Disadvantages:

-

Bulky Reagents: The cyclooctyne probes are bulkier than terminal alkynes, which can sometimes lead to steric hindrance or reduced cell permeability.[20]

Expert Insight: The choice between CuAAC and SPAAC is a critical one. For in vitro applications or fixed-cell labeling where speed is paramount, CuAAC is often the preferred method. For live-cell imaging and in vivo studies where biocompatibility is non-negotiable, SPAAC is the gold standard.[18]

| Reaction | Catalyst | Biocompatibility | Kinetics (Relative) | Key Advantage | Key Disadvantage |

| Staudinger Ligation | None | High | Slow | First bioorthogonal reaction, metal-free | Slow kinetics, phosphine oxidation |

| CuAAC | Copper(I) | Moderate | Very Fast | Extremely fast and efficient | Copper toxicity |

| SPAAC | None | High | Fast | Metal-free, ideal for live-cell imaging | Bulky reagents, potentially slower than CuAAC |

Table 2: Comparison of the key bioorthogonal reactions for labeling azido sugars.

Part 3: Experimental Protocols and Considerations

The following protocols provide a general framework for performing a bioorthogonal labeling experiment. Optimization will be required for specific cell types and experimental goals.

Protocol: Metabolic Labeling of Cultured Cells with Ac₄ManNAz

-

Cell Seeding: Plate cells at a density that will result in 70-80% confluency at the time of harvesting.

-

Preparation of Ac₄ManNAz Stock Solution: Prepare a 50 mM stock solution of Ac₄ManNAz in sterile DMSO.

-

Metabolic Labeling: Add the Ac₄ManNAz stock solution to the cell culture medium to a final concentration of 25-50 µM. A DMSO-only control should be included.

-

Incubation: Incubate the cells for 24-72 hours to allow for metabolic incorporation of the azido sugar. The optimal incubation time should be determined empirically.[26]

-

Harvesting: Harvest the cells by trypsinization or scraping, followed by washing with PBS.

Protocol: SPAAC Labeling of Azido-Glycans on Live Cells

-

Cell Preparation: After metabolic labeling and harvesting, resuspend the live cells in a suitable buffer (e.g., PBS with 1% BSA).

-

Preparation of Cyclooctyne-Probe Stock Solution: Prepare a 1-10 mM stock solution of the cyclooctyne-fluorophore conjugate (e.g., DBCO-488) in DMSO.

-

Labeling Reaction: Add the cyclooctyne-probe stock solution to the cell suspension to a final concentration of 10-50 µM.

-

Incubation: Incubate the cells for 30-60 minutes at room temperature or 37°C, protected from light.[26]

-

Washing: Wash the cells three times with PBS to remove unreacted probe.

-

Analysis: The labeled cells can now be analyzed by flow cytometry or fluorescence microscopy.

Protocol: CuAAC Labeling of Azido-Glycans in Cell Lysates

-

Cell Lysis: Lyse the metabolically labeled cells in a suitable lysis buffer containing protease inhibitors.

-

Preparation of Reagents:

-

Alkyne-Probe: Prepare a 1 mM stock solution of the alkyne-probe (e.g., alkyne-biotin) in DMSO.

-

Copper(II) Sulfate: Prepare a 50 mM stock solution in water.

-

Copper(I)-stabilizing Ligand (e.g., THPTA): Prepare a 50 mM stock solution in water.

-

Reducing Agent (e.g., Sodium Ascorbate): Prepare a 500 mM stock solution in water immediately before use.

-

-

CuAAC Reaction Cocktail: Prepare the reaction cocktail by adding the following to the cell lysate (final concentrations):

-

Alkyne-probe: 100 µM

-

Copper(II) Sulfate: 1 mM

-

THPTA: 5 mM

-

Sodium Ascorbate: 5 mM

-

-

Incubation: Incubate the reaction mixture for 1 hour at room temperature with gentle agitation.

-

Analysis: The labeled proteins can be analyzed by downstream applications such as western blotting (for biotinylated proteins using streptavidin-HRP) or affinity purification.

Conclusion: A Versatile Tool for Modern Glycobiology

The use of azido sugars for bioorthogonal labeling has transformed our ability to study glycans in their native biological context.[9][27] This in-depth guide has provided a comprehensive overview of the core principles, from the initial metabolic incorporation of azido sugars to the subsequent covalent labeling via Staudinger ligation, CuAAC, or SPAAC. By understanding the underlying mechanisms and the rationale behind experimental choices, researchers can confidently apply this powerful technology to unravel the complex roles of glycosylation in health and disease. As new bioorthogonal reactions and probes continue to be developed, the future of chemical glycobiology promises even greater precision and insight into the sweet secrets of the cell.

References

- Bio-orthogonal Chemistry: Pioneering Therapeutic Precision in Medicine. (n.d.). SN Applied Sciences.

-

Laughlin, S. T., & Bertozzi, C. R. (2007). Metabolic labeling of glycans with azido sugars and subsequent glycan-profiling and visualization via Staudinger ligation. Nature Protocols, 2(11), 2930–2944. Retrieved from [Link]

-

Beatty, K. E., Fisk, J. D., Smart, B. P., Lu, Y. Y., Szychowski, J., Hangauer, M. J., Baskin, J. M., Bertozzi, C. R., & Tirrell, D. A. (2010). Live-Cell Imaging of Cellular Proteins by a Strain-Promoted Azide–Alkyne Cycloaddition. ChemBioChem, 11(15), 2092–2095. Retrieved from [Link]

-

Bioorthogonal Chemistry in Drug Discovery: Techniques and Applications in Targeted Cancer Therapy. (2024). Asian Journal of Pharmaceutical and Clinical Research. Retrieved from [Link]

-

Alkyne-Azide Click Chemistry Protocol for ADCs. (2024). AxisPharm. Retrieved from [Link]

-

Beatty, K. E., Fisk, J. D., Smart, B. P., Lu, Y. Y., Szychowski, J., Hangauer, M. J., Baskin, J. M., Bertozzi, C. R., & Tirrell, D. A. (2010). Live-Cell Imaging of Cellular Proteins by a Strain-Promoted Azide–Alkyne Cycloaddition. ChemBioChem, 11(15), 2092–2095. Retrieved from [Link]

-

Bioorthogonal chemistry: A review of its diverse applications in science. (2022). CAS. Retrieved from [Link]

-

Sletten, E. M., & Bertozzi, C. R. (2021). Bioorthogonal Chemistry and Its Applications. In ACS Chemical Biology. American Chemical Society. Retrieved from [Link]

-

Bioorthogonal Chemistry: Tools for Imaging and Drug Delivery. (2025). ResearchGate. Retrieved from [Link]

-

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). (n.d.). Creative Biolabs. Retrieved from [Link]

-

Laughlin, S. T., Agard, N. J., Baskin, J. M., Carrico, I. S., Chang, P. V., Ganguli, A. S., Hangauer, M. J., Lo, A., Prescher, J. A., & Bertozzi, C. R. (2006). Metabolic labeling of glycans with azido sugars for visualization and glycoproteomics. Methods in Enzymology, 415, 230–250. Retrieved from [Link]

-

Staudinger Ligation. (n.d.). Creative Biolabs. Retrieved from [Link]

-

Yao, W., Zhang, L., Zhu, Y., & Wang, P. G. (2013). Applications of Azide-Based Bioorthogonal Click Chemistry in Glycobiology. Molecules, 18(6), 7143–7161. Retrieved from [Link]

-

The Applications of Metabolic Glycoengineering. (2022). ResearchGate. Retrieved from [Link]

-

Click Chemistry: new protocol for the labeling and modification of biomolecules. (n.d.). Interchim. Retrieved from [Link]

-

Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC)-Based Bioorthogonal Labeling, Bioimaging, and Photocytotoxicity Studies of Phosphorescent Ruthenium(II) Polypyridine Dibenzocyclooctyne (DIBO) Complexes. (2015). CityUHK Scholars. Retrieved from [Link]

-

Metabolic Labeling of Glycans with Azido Sugars for Visualization and Glycoproteomics. (2006). ResearchGate. Retrieved from [Link]

-

Apparent kinetic constants measurements of CuAAC and SPAAC distal CTAL. (n.d.). ResearchGate. Retrieved from [Link]

-

Azido Groups Hamper Glycan Acceptance by Carbohydrate Processing Enzymes. (2022). ACS Central Science. Retrieved from [Link]

-

Ligand tricks for faster clicks: bioconjugation via the CuAAC reaction. (2025). Chemical Communications. Retrieved from [Link]

-

Click Chemistry: Reaction Rates and Their Suitability for Biomedical Applications. (2024). Bioconjugate Chemistry. Retrieved from [Link]

-

Bioorthogonal chemistry: exploring the importance of sugars in the cell. (2021). CAS. Retrieved from [Link]

-

Metabolic Glycoengineering: A Promising Strategy to Remodel Microenvironments for Regenerative Therapy. (2023). Hindawi. Retrieved from [Link]

-

Synthesis of 4-azido sialic acid for testing against Siglec-7 and in metabolic oligosaccharide engineering. (2025). RSC Publishing. Retrieved from [Link]

-

Metabolic Glycoengineering in hMSC-TERT as a Model for Skeletal Precursors by Using Modified Azide/Alkyne Monosaccharides. (2021). PMC. Retrieved from [Link]

-

Metabolic labeling of glycans with a bioorthogonal chemical reporter such as the azide enables their visualization in cells and organisms as well as the enrichment of specific glycoprotein types for proteomic analysis. (2025). ResearchGate. Retrieved from [Link]

-

Prescher, J. A., & Bertozzi, C. R. (2011). From Mechanism to Mouse: A Tale of Two Bioorthogonal Reactions. Accounts of Chemical Research, 44(9), 666–676. Retrieved from [Link]

-

Staudinger Reaction. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

-

Strategies for Glycoengineering Therapeutic Proteins. (2022). Frontiers. Retrieved from [Link]

-

Experimental and theoretical elucidation of SPAAC kinetics for strained alkyne-containing cycloparaphenylenes. (n.d.). PMC. Retrieved from [Link]

-

Bio-Orthogonal Conjugation, the Staudinger Reaction, and the 2022 Nobel Prize in Chemistry. (2023). Bio-Synthesis. Retrieved from [Link]

-

Metabolic Incorporation of Azido-Sugars into LPS to Enable Live-Cell Fluorescence Imaging. (n.d.). JoVE. Retrieved from [Link]

-

Constructing new bioorthogonal reagents and reactions. (2018). eScholarship.org. Retrieved from [Link]

-

Bioorthogonal reactions for labeling of a protein of interest. (n.d.). ResearchGate. Retrieved from [Link]

-

Jiang, H., & Wang, P. G. (2016). Development and Applications of the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) as a Bioorthogonal Reaction. Molecules, 21(11), 1433. Retrieved from [Link]

-

Azide-based bioorthogonal chemistry: Reactions and its advances in cellular and biomolecular imaging. (n.d.). PMC. Retrieved from [Link]

-

Designing Bioorthogonal Reactions for Biomedical Applications. (n.d.). PMC. Retrieved from [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. mdpi.com [mdpi.com]

- 3. Metabolic labeling of glycans with azido sugars and subsequent glycan-profiling and visualization via Staudinger ligation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Metabolic labeling of glycans with azido sugars for visualization and glycoproteomics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Azide-based bioorthogonal chemistry: Reactions and its advances in cellular and biomolecular imaging - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. pcbiochemres.com [pcbiochemres.com]

- 8. mansapublishers.com [mansapublishers.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. researchgate.net [researchgate.net]

- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 12. pubs.acs.org [pubs.acs.org]

- 13. GlycoProfile™ Azido Sugars [sigmaaldrich.com]

- 14. Staudinger Ligation - Creative Biolabs [creative-biolabs.com]

- 15. From Mechanism to Mouse: A Tale of Two Bioorthogonal Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 17. interchim.fr [interchim.fr]

- 18. benchchem.com [benchchem.com]

- 19. Ligand tricks for faster clicks: bioconjugation via the CuAAC reaction - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 20. pubs.acs.org [pubs.acs.org]

- 21. Live-Cell Imaging of Cellular Proteins by a Strain-Promoted Azide–Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Designing Bioorthogonal Reactions for Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 23. pdf.benchchem.com [pdf.benchchem.com]

- 24. Strain-Promoted Azide-Alkyne Cycloaddition - Creative Biolabs [creative-biolabs.com]

- 26. Synthesis of 4-azido sialic acid for testing against Siglec-7 and in metabolic oligosaccharide engineering - RSC Chemical Biology (RSC Publishing) DOI:10.1039/D5CB00030K [pubs.rsc.org]

- 27. Bioorthogonal chemistry: A review of its diverse applications in science | CAS [cas.org]

A Technical Guide to the Biosynthesis and Application of N-Acetyl-9-azido-9-deoxyneuraminic Acid in Mammalian Systems

Abstract

This technical guide provides a comprehensive overview of the metabolic glycoengineering of mammalian cells with N-azidoacetylmannosamine (ManNAz), leading to the biosynthesis and cell surface expression of its corresponding sialic acid, N-Acetyl-9-azido-9-deoxyneuraminic acid (SiaNAz). We delve into the canonical sialic acid biosynthetic pathway and detail how exogenous ManNAz analogs intercept this machinery. This guide is designed for researchers, scientists, and drug development professionals, offering not only a deep mechanistic understanding but also field-proven, step-by-step protocols for the practical application of this powerful chemical biology tool. We cover metabolic labeling, bioorthogonal detection via click chemistry, and data interpretation, underpinned by a focus on experimental causality and self-validating methodologies.

Introduction: Unveiling the Glycocalyx with Chemical Tools

The periphery of every mammalian cell is adorned with a dense and complex layer of carbohydrates, known as the glycocalyx. At the outermost tips of these glycan chains often reside sialic acids, a family of nine-carbon backbone monosaccharides.[1][2] These terminal sugars are critical mediators of cellular function, profoundly influencing cell-cell recognition, immune responses, and host-pathogen interactions.[2][3][4] The inherent complexity and dynamic nature of glycosylation have historically presented significant challenges to its study.

Metabolic Glycoengineering (MGE) has emerged as a transformative technology that allows for the introduction of non-natural monosaccharide analogs into cellular glycosylation pathways.[5][6][7] By treating living cells or organisms with a synthetic sugar bearing a bioorthogonal chemical reporter—such as an azide or alkyne—these unnatural moieties are metabolically incorporated into glycoconjugates.[7][8] This process endows the cell's glycans with a chemical handle that is absent from the natural biological milieu.

This handle can be selectively targeted with a complementary probe through highly specific, bioorthogonal reactions like the Staudinger ligation or, more commonly, azide-alkyne "click chemistry".[7][][10] This enables a suite of applications, from the visualization of glycans in living systems to the proteomic identification of glycoproteins.[10][11] One of the most robust and widely used MGE tools targets the sialic acid pathway using an azide-modified precursor, tetraacetylated N-azidoacetyl-D-mannosamine (Ac4ManNAz), which is processed by the cell into N-Acetyl-9-azido-9-deoxyneuraminic acid (SiaNAz).[10][12] This guide elucidates the biosynthetic journey of this powerful chemical reporter from extracellular supplement to its final destination on the cell surface.

The Canonical Sialic Acid Biosynthetic Pathway

To understand how Ac4ManNAz functions, one must first grasp the endogenous pathway it hijacks. In mammalian cells, the primary sialic acid, N-acetylneuraminic acid (Neu5Ac), is synthesized through a well-defined cytosolic and nuclear pathway.[1][3][13]

The key steps are as follows:

-

Epimerization and Kinase Activity: The pathway begins in the cytoplasm with the substrate UDP-N-acetylglucosamine (UDP-GlcNAc). The bifunctional enzyme UDP-GlcNAc 2-epimerase/ManNAc kinase (GNE) catalyzes the first two, rate-limiting steps.[1][13] The epimerase domain converts UDP-GlcNAc to N-acetyl-D-mannosamine (ManNAc), and the kinase domain subsequently phosphorylates ManNAc to produce N-acetyl-D-mannosamine-6-phosphate (ManNAc-6-P).[3][13]

-

Condensation: The enzyme N-acetylneuraminate synthase (NANS) then catalyzes the condensation of ManNAc-6-P with phosphoenolpyruvate (PEP), resulting in the phosphorylated sialic acid precursor, N-acetylneuraminic acid 9-phosphate (Neu5Ac-9-P).[2][3]

-

Dephosphorylation: This precursor is swiftly dephosphorylated by N-acetylneuraminic acid 9-phosphate phosphatase (NANP) to yield Neu5Ac.[2][3]

-

Activation and Translocation: Neu5Ac is transported into the nucleus, where it is activated by the enzyme CMP-sialic acid synthetase (CMAS) .[3][14] This reaction uses cytidine 5'-triphosphate (CTP) to produce the high-energy sugar nucleotide donor, CMP-Neu5Ac.[3][14]

-

Glycosylation: CMP-Neu5Ac is then transported to the Golgi apparatus. Here, various sialyltransferases (STs) catalyze the transfer of Neu5Ac from the CMP-Neu5Ac donor onto the terminal positions of nascent oligosaccharide chains of glycoproteins and glycolipids.[3][14]

Metabolic Interception: The Pathway of an Azido Sugar

The power of Ac4ManNAz lies in the inherent permissiveness of the sialic acid biosynthetic machinery. The enzymes downstream of GNE are capable of recognizing and processing certain N-acyl-modified mannosamine analogs.[4]

Causality Behind Experimental Choice: Unmodified ManNAz is a hydrophilic sugar and cannot efficiently cross the hydrophobic cell membrane. To overcome this, it is delivered as a peracetylated prodrug, Ac4ManNAz . The four acetyl groups neutralize the polar hydroxyls, rendering the molecule lipophilic and cell-permeable. Once inside the cell, ubiquitous cytosolic esterases cleave the acetyl groups, releasing the active N-azidoacetylmannosamine (ManNAz) and trapping it within the cytoplasm.[7]

The biosynthetic pathway of SiaNAz proceeds as follows:

-

Bypass and Phosphorylation: Liberated ManNAz directly enters the sialic acid pathway, bypassing the initial GNE epimerase step. It serves as a substrate for the ManNAc kinase domain of GNE (or potentially other promiscuous kinases like GlcNAc kinase in some contexts), which phosphorylates it to form N-azidoacetylmannosamine-6-phosphate (ManNAz-6-P).[15]

-

Conversion to Azido-Sialic Acid: The subsequent enzymes of the pathway act on this unnatural substrate. NANS condenses ManNAz-6-P with PEP to generate N-azidoacetylneuraminic acid 9-phosphate (SiaNAz-9-P).

-

Dephosphorylation and Activation: NANP removes the 9-phosphate group to yield SiaNAz. This azido-sialic acid is then transported to the nucleus and activated by CMAS to form CMP-SiaNAz .

-

Incorporation into Glycans: Finally, CMP-SiaNAz is used by sialyltransferases in the Golgi as a donor substrate to append SiaNAz onto glycans, resulting in the display of azide-functionalized sialoglycoconjugates on the cell surface.[5]

Experimental Workflow: From Labeling to Visualization

This section provides a validated workflow for the metabolic labeling of mammalian cells with Ac4ManNAz and subsequent visualization using copper-free click chemistry.

Part A: Metabolic Labeling of Mammalian Cells

The foundational step is to culture cells in the presence of Ac4ManNAz, allowing for its metabolic conversion and incorporation.

Protocol 1: Cell Culture and Labeling with Ac4ManNAz

-

Materials:

-

Cultured mammalian cells (e.g., Jurkat, HeLa, A549) in logarithmic growth phase.[16][17]

-

Complete cell culture medium appropriate for the cell line.

-

Ac4ManNAz (stock solution in sterile DMSO, e.g., 50 mM).

-

Sterile tissue culture plates or flasks.

-

Trypan Blue solution and hemocytometer or automated cell counter.

-

-

Methodology:

-

Cell Seeding: Culture cells to the desired confluency (typically 60-80% for adherent cells or a density of ~0.5 x 10^6 cells/mL for suspension cells).

-

Prepare Labeling Medium: Prepare fresh complete culture medium. Just before use, dilute the Ac4ManNAz stock solution into the medium to the desired final concentration.

-

Incubation: Remove the existing medium from the cells and replace it with the prepared labeling medium.

-

Incubate the cells for 1-3 days at 37°C in a humidified incubator with 5% CO2. The optimal incubation time depends on the cell type's metabolic rate and glycan turnover.

-

Control Group (Self-Validation): In parallel, culture an identical set of cells in medium containing the same concentration of DMSO vehicle but without Ac4ManNAz. This group serves as the essential negative control for all subsequent detection steps.

-

Cell Viability Check: After incubation, assess cell viability using a Trypan Blue exclusion assay to ensure the labeling conditions were not overtly toxic.[6]

-

Harvesting: Harvest the cells for downstream analysis. For adherent cells, use a gentle dissociation agent (e.g., Trypsin-EDTA). Wash the harvested cell pellet 2-3 times with cold PBS to remove any uninternalized sugar.

-

Part B: Visualization via Copper-Free Click Chemistry

Once cells are decorated with azido-sugars, they can be visualized by reacting them with a fluorescent probe containing a strained alkyne, such as a dibenzocyclooctyne (DBCO) group. This strain-promoted alkyne-azide cycloaddition (SPAAC) is a bioorthogonal reaction that proceeds efficiently under physiological conditions without the need for a cytotoxic copper catalyst.[10][12]

Protocol 2: Cell Surface Visualization with a DBCO-Fluorophore

-

Materials:

-

Ac4ManNAz-labeled and control cells from Protocol 1.

-

DBCO-conjugated fluorophore (e.g., DBCO-AF488, DBCO-Cy5). Stock solution in DMSO.

-

Phosphate-Buffered Saline (PBS), pH 7.4.

-

Bovine Serum Albumin (BSA).

-

Fixative (e.g., 4% Paraformaldehyde in PBS).

-

Mounting medium with DAPI (for microscopy).

-

Flow cytometer or fluorescence microscope.

-

-

Methodology:

-

Cell Preparation: Resuspend the washed cell pellets (labeled and control) in cold PBS containing 1% BSA (staining buffer) to a concentration of 1-5 x 10^6 cells/mL.

-

Click Reaction: Add the DBCO-fluorophore to the cell suspension to a final concentration of 10-25 µM.

-

Incubation: Incubate the cells for 30-60 minutes at room temperature or 37°C, protected from light.

-

Washing: Wash the cells three times with cold staining buffer to remove unreacted fluorophore.

-

Analysis:

-

For Flow Cytometry: Resuspend the final cell pellet in staining buffer and analyze on a flow cytometer using the appropriate laser and filter set for your chosen fluorophore.

-

For Fluorescence Microscopy: Resuspend the cells in PBS, fix with 4% PFA for 15 minutes at room temperature, wash with PBS, and mount onto microscope slides with mounting medium containing a nuclear counterstain like DAPI. Image using a fluorescence microscope.

-

-

Trustworthiness Check: The negative control cells (not treated with Ac4ManNAz) should exhibit only background levels of fluorescence. A strong signal in the labeled cells compared to the negligible signal in the control cells validates the specificity of the metabolic incorporation and the bioorthogonal ligation.

-

Data Presentation and Interpretation

Quantitative data from these experiments are best summarized in a structured format for clear comparison. Flow cytometry analysis, for example, allows for the quantification of fluorescence on a per-cell basis.

Table 1: Representative Flow Cytometry Data for Ac4ManNAz Labeling

| Cell Line | Ac4ManNAz Conc. (µM) | Incubation Time (hr) | Mean Fluorescence Intensity (MFI) | Cell Viability (%) |

| Jurkat | 0 (Control) | 48 | 150 ± 25 | >98% |

| Jurkat | 10 | 48 | 2,800 ± 210 | >98% |

| Jurkat | 25 | 48 | 8,500 ± 550 | >95% |

| Jurkat | 50 | 48 | 9,100 ± 620 | 88% |

| Jurkat | 25 | 24 | 4,200 ± 300 | >95% |

| Jurkat | 25 | 72 | 8,900 ± 580 | >95% |

Data are presented as mean ± standard deviation and are representative. Actual results will vary by cell type and experimental conditions.

Interpretation: From the table, a concentration of 25 µM for 48 hours provides a robust fluorescent signal without a significant drop in cell viability, representing an optimal condition for this hypothetical experiment. Increasing the concentration to 50 µM yields only a marginal increase in signal while introducing cytotoxicity. This data-driven approach is critical for ensuring the physiological relevance of experimental findings.

Conclusion and Future Perspectives

The metabolic incorporation of Ac4ManNAz to generate cell surface SiaNAz is a cornerstone technique in chemical glycobiology. It provides a reliable and versatile method for installing a bioorthogonal azide handle specifically into the sialic acid pathway. This guide has detailed the underlying biosynthetic mechanism and provided a practical framework for its application. The ability to specifically label, visualize, and isolate sialoglycoconjugates opens the door to a deeper understanding of their roles in health and disease. Advanced applications stemming from this core technique include in vivo glycan imaging in animal models, the proteomic identification of specific sialoglycoproteins, and the development of targeted cell therapies.[2][4][10]

References

-

Title: Glycoengineering Human Neural and Adipose Stem Cells with Novel Thiol-Modified N-Acetylmannosamine (ManNAc) Analogs - PMC Source: National Center for Biotechnology Information URL: [Link]

-

Title: Visualizing Intracellular Sialylation with Click Chemistry and Expansion Microscopy Source: JoVE URL: [Link]

-

Title: Metabolic Glycoengineering of Sialic Acid Using N-acyl-modified Mannosamines Source: JoVE URL: [Link]

-

Title: Bioorthogonal Chemical Labeling Probes Targeting Sialic Acid Isomers for N-Glycan MALDI Imaging Mass Spectrometry of Tissues, Cells, and Biofluids - PMC Source: National Center for Biotechnology Information URL: [Link]

-

Title: Advances in the Biology and Chemistry of Sialic Acids Source: ACS Publications URL: [Link]

-

Title: Visualizing Intracellular Sialylation with Click Chemistry and Expansion Microscopy Source: Europe PMC URL: [Link]

-

Title: Sialic acid glycoengineering using N-acetylmannosamine and sialic acid analogs (PDF) Source: ResearchGate URL: [Link]

-

Title: Metabolism-Based Click-Mediated Platform for Specific Imaging and Quantification of Cell Surface Sialic Acids Source: ACS Publications URL: [Link]

-

Title: Figure 1. [The biosynthesis of sialic acid...] - GeneReviews® - NCBI Bookshelf Source: National Center for Biotechnology Information URL: [Link]

-

Title: Metabolic labeling of glycans with azido sugars and subsequent glycan-profiling and visualization via Staudinger ligation Source: PubMed URL: [Link]

-

Title: Protocol Considerations for In Vitro Metabolic Glycoengineering of Non-Natural Glycans Source: Wiley Online Library URL: [Link]

-

Title: Metabolic glycoengineering: Sialic acid and beyond Source: Oxford Academic URL: [Link]

-

Title: Metabolic labeling of glycans with azido sugars and subsequent glycan-profiling and visualization via Staudinger ligation | Request PDF Source: ResearchGate URL: [Link]

-

Title: – Overview of the sialic acid biosynthetic pathway. Source: ResearchGate URL: [Link]

-

Title: Staudinger Ligation for Glycoprotein Synthesis Service Source: Creative Biolabs URL: [Link]

-

Title: Applications of Azide-Based Bioorthogonal Click Chemistry in Glycobiology Source: MDPI URL: [Link]

-

Title: Real-time monitoring of the sialic acid biosynthesis pathway by NMR Source: Semantic Scholar URL: [Link]

-

Title: Sialic acid glycoengineering using N-acetylmannosamine and sialic acid analogues Source: Radboud Repository URL: [Link]

-

Title: Metabolic glycoengineering : exploring glycosylation with bioorthogonal chemistry Source: KOPS - University of Konstanz URL: [Link]

-

Title: Conjugation of synthetic N-acetyl-lactosamine to azide-containing proteins using the Staudinger ligation Source: PubMed URL: [Link]

-

Title: Biosynthesis of N-acetylneuraminic acid in cells lacking UDP-N-acetylglucosamine 2-epimerase/N-acetylmannosamine kinase Source: PubMed URL: [Link]

-

Title: A metabolically engineered spin-labeling approach for studying glycans on cells Source: Royal Society of Chemistry URL: [Link]

-

Title: Evolutionary conservation of human ketodeoxynonulosonic acid production is independent of sialoglycan biosynthesis Source: The Journal of Clinical Investigation URL: [Link]

-

Title: Proteomic Analysis of Fatty-acylated Proteins in Mammalian Cells with Chemical Reporters Reveals S-Acylation of Histone H3 Variants - PMC Source: National Center for Biotechnology Information URL: [Link]

-

Title: Metabolic Labeling of Cultured Mammalian Cells for Stable Isotope-Resolved Metabolomics: Practical Aspects of Tissue Culture and Sample Extraction - PMC Source: National Center for Biotechnology Information URL: [Link]

-

Title: Metabolic labeling for the visualization and identification of potentially O-GlcNAc modified proteins - PMC Source: National Center for Biotechnology Information URL: [Link]

-

Title: Neuraminic Acid Derivatives Newly Discovered in Humans: N-Acetyl-9-OL-lactoylneuraminic Acid Source: SciSpace URL: [Link]

-

Title: Physiological Effects of Ac4ManNAz and Optimization of Metabolic Labeling for Cell Tracking (PDF) Source: ResearchGate URL: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. repository.ubn.ru.nl [repository.ubn.ru.nl]

- 3. Sialic Acid [sigmaaldrich.com]

- 4. researchgate.net [researchgate.net]

- 5. Metabolic Glycoengineering of Sialic Acid Using N-acyl-modified Mannosamines [jove.com]

- 6. Protocol Considerations for In Vitro Metabolic Glycoengineering of Non-Natural Glycans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. academic.oup.com [academic.oup.com]

- 8. kops.uni-konstanz.de [kops.uni-konstanz.de]

- 10. Applications of Azide-Based Bioorthogonal Click Chemistry in Glycobiology [mdpi.com]

- 11. Metabolic labeling of glycans with azido sugars and subsequent glycan-profiling and visualization via Staudinger ligation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Figure 1. [The biosynthesis of sialic acid...]. - GeneReviews® - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 14. pubs.acs.org [pubs.acs.org]

- 15. Biosynthesis of N-acetylneuraminic acid in cells lacking UDP-N-acetylglucosamine 2-epimerase/N-acetylmannosamine kinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Proteomic Analysis of Fatty-acylated Proteins in Mammalian Cells with Chemical Reporters Reveals S-Acylation of Histone H3 Variants - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

The Architectures of Glycoscience: A Technical Guide to Azido-Modified Monosaccharides

Executive Summary

The incorporation of azide moieties into monosaccharide scaffolds represents one of the most transformative shifts in chemical biology over the last three decades.[1] Originally a synthetic curiosity used for glycosyl donor preparation, azido-modified sugars have evolved into the primary tools for Metabolic Oligosaccharide Engineering (MOE) .[2] This guide dissects the chemical evolution, biosynthetic processing, and therapeutic utility of these compounds, moving beyond basic definitions to explore the mechanistic causality that makes them indispensable in modern drug development and glycomics.

Part 1: Chemical Foundations & Synthetic Evolution

The azide group (

The Classical Route: Nucleophilic Substitution ( )

Historically, 2-azido-2-deoxy sugars (precursors to aminoglycosides) were synthesized via

-

Mechanism: Inversion of configuration at the electrophilic carbon. To synthesize 2-azido-glucose (equatorial azide), one must start with a mannose derivative (axial leaving group).

-

Limitation: Requires harsh heating in dipolar aprotic solvents (DMF/HMPA), often leading to elimination byproducts (glycals).

The Lemieux Azidonitration

In 1979, Lemieux and Ratcliffe introduced a radical-mediated approach to functionalize glycals.

-

Reaction: Tri-O-acetyl-D-galactal +

+ Ceric Ammonium Nitrate (CAN). -

Outcome: Adds an azide at C-2 and a nitrate at C-1.[3][4][5] This was pivotal for synthesizing GalNAc analogs but suffered from poor stereocontrol (mixtures of

anomers and gluco/galacto configurations).

Modern Diazo Transfer

For converting amines to azides (e.g., Glc

CRITICAL SAFETY PROTOCOL: Sodium azide (

) is acutely toxic (cytochrome c oxidase inhibitor) and forms explosive heavy metal azides.

Never use chlorinated solvents (DCM/CHCl3) with

(forms explosive di/triazidomethane).Quenching: Excess azide should be quenched with nitrous acid (

) generated in situ (Sodium Nitrite +) to release benign and .

Part 2: The Bioorthogonal Revolution

The utility of azido-sugars exploded with the advent of bioorthogonal chemistry—reactions that can occur inside living systems without interfering with native biochemical processes.

The Staudinger Ligation (2000)

Developed by the Bertozzi group, this reaction exploits the soft nucleophilicity of phosphines.

-

Mechanism: An azide reacts with a triarylphosphine to form an aza-ylide intermediate. An intramolecular trap (ester) captures the ylide, hydrolyzing it to form a stable amide bond.

-

Pros: Highly specific, zero cellular toxicity.

-

Cons: Slow kinetics (

), phosphine oxidation in air.

CuAAC: The "Click" Era (2002)

Sharpless and Meldal independently discovered that Copper(I) catalyzes the cycloaddition of azides and terminal alkynes.

-

Mechanism: Formation of a copper-acetylide intermediate accelerates the reaction by

-fold compared to the thermal Huisgen cycloaddition. -

Pros: Extremely fast, regioselective (1,4-triazole).

-

Cons: Cytotoxicity. Cu(I) generates Reactive Oxygen Species (ROS), making it unsuitable for live-cell labeling, though perfect for fixed cells or lysates.

SPAAC: Strain-Promoted Cycloaddition (2004)

To eliminate copper, ring strain was reintroduced.

-

Mechanism: Cyclooctynes (e.g., DIBO, DBCO) possess ~18 kcal/mol of ring strain. The release of this strain drives the reaction with the azide.

-

The "Killer App": This enabled real-time imaging of glycans in live animals (e.g., zebrafish embryos).

Visualization: The Evolution of Ligation Chemistries

Figure 1: The divergence of azide ligation strategies.[6] SPAAC represents the current apex for live-cell applications.

Part 3: Metabolic Oligosaccharide Engineering (MOE)[7]

MOE hijacks the cell's salvage pathways. By feeding cells peracetylated azido-analogs, the cellular machinery processes them into nucleotide-sugar donors, which are then transferred to cell-surface glycoconjugates.[6][7]

The ManNAz Pathway (Sialic Acid Hijack)

Ac

-

Entry: Passive diffusion of the lipophilic Ac

ManNAz across the plasma membrane. -

Deacetylation: Non-specific cytosolic esterases remove acetyl groups.

-

Conversion: ManNAz

ManNAz-6-P -

Display: Transported to the Golgi, where Sialyltransferases transfer SiaNAz onto terminal galactose residues of glycoproteins/lipids.

Specificity and Leakage

-

GlcNAz: Targets intracellular O-GlcNAcylation (nuclear/cytoplasmic proteins).

-

Note: There is metabolic "crosstalk." GlcNAz can be epimerized to GalNAz by UDP-galactose 4-epimerase (GALE), leading to off-target labeling.

Visualization: The MOE Workflow

Figure 2: The metabolic trajectory of Ac4ManNAz from incubation to cell-surface display.

Part 4: Experimental Protocols

Synthesis of Ac ManNAz (The Gold Standard)

Rationale: We synthesize the peracetylated form to ensure membrane permeability. The N-azidoacetyl group is installed first to avoid handling potentially explosive azido-acetic anhydride.

Materials: D-Mannosamine HCl, Azidoacetic acid, EDC·HCl, HOBt, Triethylamine, Acetic Anhydride, Pyridine.

-

Amide Coupling:

-

Dissolve D-Mannosamine HCl (1.0 eq) and Azidoacetic acid (1.2 eq) in dry DMF.

-

Add Triethylamine (2.0 eq) to neutralize the salt.

-

Add EDC·HCl (1.5 eq) and HOBt (1.5 eq) at 0°C. Stir at RT for 16h.

-

Check: TLC should show disappearance of amine.

-

Purification: Flash chromatography (MeOH/DCM) to yield N-azidoacetyl-D-mannosamine (ManNAz).

-

-

Peracetylation:

-

Dissolve ManNAz in Pyridine (excess).

-

Add Acetic Anhydride (5.0 eq) and catalytic DMAP. Stir at RT for 12h.

-

Workup: Dilute with DCM, wash with 1M HCl (to remove pyridine),

, and Brine. -

Result: Ac

ManNAz (usually a mixture of

-

Metabolic Labeling & Flow Cytometry Analysis

Rationale: This protocol validates the incorporation of the sugar into the glycocalyx using SPAAC (Copper-free) to maintain cell viability.

Reagents: Ac

| Step | Action | Critical Parameter |

| 1. Seeding | Seed cells (e.g., HeLa or Jurkat) at 30% confluency. | Do not overgrow; active metabolism is required. |

| 2. Pulse | Add Ac | Control: Add DMSO vehicle to a separate well. |

| 3. Incubation | Incubate for 48-72 hours. | Allows time for biosynthesis and surface transport. |

| 4. Wash | Wash 2x with warm media, then 1x with PBS. | Removes unincorporated sugar. |

| 5. Label | Add DBCO-Cy5 (50 | DBCO reacts with surface azides. |

| 6. Analyze | Wash 3x with FACS buffer. Analyze on Flow Cytometer (APC/Cy5 channel). | Success: >100-fold shift in MFI vs. Control. |

Part 5: Therapeutic Applications[10]

The transition from "tool" to "drug" is the current frontier.

-

Antibody-Drug Conjugates (ADCs): Site-specific conjugation. By engineering antibodies to express non-canonical amino acids or glycan tags (via MOE), cytotoxic payloads can be "clicked" onto the antibody with precise stoichiometry (Drug-to-Antibody Ratio = 2.0 or 4.0), avoiding the heterogeneity of lysine/cysteine conjugation.

-

Tumor Targeting: Cancer cells often overexpress sialic acid (hypersialylation). Treating patients with Ac

ManNAz could theoretically load tumor surfaces with azides, which could then be targeted by DBCO-functionalized liposomes carrying doxorubicin. -

Vaccines: Azido-sugars are used to create semi-synthetic glycoconjugate vaccines. The azide allows for the precise attachment of immunogenic bacterial polysaccharides to carrier proteins (e.g., CRM197) without destroying critical epitopes.

References

-

Lemieux, R. U., & Ratcliffe, R. M. (1979).[9] The azidonitration of tri-O-acetyl-D-galactal.[3][4][9][10] Canadian Journal of Chemistry. Link

-

Saxon, E., & Bertozzi, C. R. (2000). Cell Surface Engineering by a Modified Staudinger Reaction. Science. Link

-

Rostovtsev, V. V., et al. (2002). A Stepwise Huisgen Cycloaddition Process: Copper(I)-Catalyzed Regioselective "Ligation" of Azides and Terminal Alkynes. Angewandte Chemie. Link

-

Agard, N. J., Prescher, J. A., & Bertozzi, C. R. (2004).[11] A Strain-Promoted [3 + 2] Azide−Alkyne Cycloaddition for Covalent Modification of Biomolecules in Living Systems.[6][12] Journal of the American Chemical Society. Link

-

Laughlin, S. T., & Bertozzi, C. R. (2007). Metabolic labeling of glycans with azido sugars and subsequent visualization by copper-free click chemistry.[7] Nature Protocols. Link

-

Goddard-Borger, E. D., & Stick, R. V. (2007). An Efficient, Inexpensive, and Shelf-Stable Diazotransfer Reagent: Imidazole-1-sulfonyl Azide Hydrochloride. Organic Letters. Link

Sources

- 1. kops.uni-konstanz.de [kops.uni-konstanz.de]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. cdnsciencepub.com [cdnsciencepub.com]

- 4. cdnsciencepub.com [cdnsciencepub.com]

- 5. researchgate.net [researchgate.net]

- 6. pubs.aip.org [pubs.aip.org]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Design and synthesis of metabolic chemical reporters for the visualization and identification of glycoproteins - RSC Chemical Biology (RSC Publishing) DOI:10.1039/D1CB00010A [pubs.rsc.org]

- 9. Azidochrolination reaction of tri-O-acetyl-D-galactal - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 10. EP0340780A2 - Azidochlorination and diazidization of glycals - Google Patents [patents.google.com]

- 11. chemrxiv.org [chemrxiv.org]

- 12. chempep.com [chempep.com]

Technical Guide: Off-Target Effects & Cytotoxicity of N-Acetyl-9-azido-9-deoxyneuraminic Acid (Ac5Neu9Az)

The following technical guide details the investigation into N-Acetyl-9-azido-9-deoxyneuraminic acid (Ac5Neu9Az) , a specialized metabolic chemical reporter. Unlike the more common C2-modified analogs (e.g., ManNAz), the C9-modified variant presents unique advantages and distinct off-target risks, particularly concerning the blockade of natural 9-O-acetylation and modulation of Siglec interactions.

Part 1: Executive Summary & Mechanistic Rationale

Metabolic Oligosaccharide Engineering (MOE) allows for the installation of bioorthogonal handles into the glycocalyx. While N-azidoacetylmannosamine (ManNAz) is the industry standard, it requires extensive intracellular enzymatic processing. N-Acetyl-9-azido-9-deoxyneuraminic acid (Ac5Neu9Az) is a direct sialic acid analog that bypasses the rate-limiting enzyme GNE (UDP-GlcNAc 2-epimerase/ManNAc kinase).

However, this "direct entry" mechanism introduces specific risks. By modifying the C9 position, Ac5Neu9Az chemically precludes the formation of 9-O-acetylated sialic acids, a critical modification for immune regulation and cancer cell survival. This guide provides the framework to validate these perturbations.

The Core Dilemma

Researchers must balance Labeling Intensity (Signal) against Physiological Integrity (Noise/Toxicity).

-

High Conc. (>100 µM): High signal, but risks metabolic bottlenecks and non-specific "background" labeling (S-glycosylation).

-

Low Conc. (<50 µM): Preserves viability, but may yield insufficient signal for low-abundance glycans.

Part 2: Metabolic Pathway & Critical Bottlenecks

Understanding the entry route is the first step in diagnosing toxicity. Ac5Neu9Az bypasses the early cytosolic steps required for ManNAz, entering directly at the CMP-activation stage.

Diagram 1: Comparative Metabolic Flux (ManNAz vs. Ac5Neu9Az)

This diagram illustrates how Ac5Neu9Az bypasses the GNE feedback loop but creates a potential bottleneck at the CMP-Sialic Acid Synthetase (CMAS) level.

Caption: Ac5Neu9Az enters downstream of ManNAz, bypassing GNE but competing for CMAS activation. Note the blockade of 9-O-acetylation.

Part 3: Cytotoxicity & Off-Target Effects Analysis

Cytotoxicity (Metabolic vs. Chemical)

Unlike copper-mediated toxicity (which arises from the click reaction), intrinsic cytotoxicity of Ac5Neu9Az arises from metabolic flux perturbation .

| Parameter | Mechanism of Toxicity | Risk Level | Validation Assay |

| Metabolic Burden | Depletion of CTP pools during CMP-activation; accumulation of free sugar. | Moderate | CellTiter-Glo (ATP) / LC-MS (Nucleotide pool) |

| 9-O-Acetylation Blockade | The C9-azide prevents CASD1-mediated 9-O-acetylation, altering cell survival signaling (e.g., in leukemia). | High | Flow Cytometry (Lectin: Achatinin-H) |

| Non-Specific Labeling | Peracetylated sugars can react with cysteine thiols (S-glycosylation) without enzymatic processing.[1] | Moderate | Western Blot +/- Hydroxylamine |

| Adhesion Modulation | Azide group at C9 may sterically hinder Siglec or Selectin binding. | High | Adhesion Assay / Siglec-Fc Binding |

The "S-Glycosylation" Artifact

A critical off-target effect of peracetylated sugars (like Ac5Neu9Az) is the non-enzymatic covalent attachment to intracellular proteins.[1] This generates a "false positive" signal that looks like a glycoprotein but is actually a chemical artifact.

-

Mechanism: The acetyl groups make the sugar reactive toward nucleophilic cysteines.

-

Control: Treat lysates with Hydroxylamine (NH₂OH) . Hydroxylamine cleaves the thioester (artifact) but leaves the glycosidic bond (true signal) intact.

Part 4: Experimental Validation Framework

Protocol A: Differential Cytotoxicity Assessment

Objective: Determine the "No Observed Adverse Effect Level" (NOAEL) for Ac5Neu9Az.

-

Seed Cells: Plate cells (e.g., HEK293, Jurkat) at 5,000 cells/well in 96-well plates.

-

Treatment:

-

Vehicle Control (DMSO)

-

Ac5Neu9Az: 10, 50, 100, 250, 500 µM.

-

Positive Control: Ac4ManNAz (500 µM - known cytotoxic threshold).

-

-

Incubation: 48 hours and 72 hours.

-

Readout:

-

Viability: CCK-8 or MTT assay.

-

Apoptosis: Annexin V / PI staining (Flow Cytometry).

-

-

Criterion: Safe concentration is defined as >90% viability relative to vehicle.

Protocol B: "True-Signal" Verification (S-Glycosylation Check)

Objective: Confirm that the azide signal is on glycans, not random proteins.

-

Labeling: Incubate cells with 50 µM Ac5Neu9Az for 48h.

-

Lysis: Lyse cells in RIPA buffer containing protease inhibitors.

-

Split Sample:

-

Sample A: Lysate + PBS (Control).

-

Sample B: Lysate + 1M Hydroxylamine (pH 7.0) for 1 hour at RT.[1]

-

-

Click Reaction: React both samples with Biotin-PEG4-Alkyne (via Cu-free click or standard CuAAC).

-

Western Blot: Probe with Streptavidin-HRP.

-

Analysis: If bands disappear in Sample B, they were artifacts (S-glycosylation). Persistent bands are true glycoproteins.

Protocol C: Functional Adhesion Assay (Siglec Binding)

Objective: Assess if the C9-azide disrupts immune receptor recognition.

-

Labeling: Treat cells with Ac5Neu9Az (optimum conc. from Protocol A).

-

Harvest: Lift cells using EDTA (avoid Trypsin to preserve cell surface proteins).

-

Staining:

-

Incubate with Recombinant Siglec-7-Fc or Siglec-9-Fc chimeras.

-

Secondary stain: Anti-Human IgG-FITC.

-

-

Flow Cytometry: Compare Mean Fluorescence Intensity (MFI) of Ac5Neu9Az-treated vs. Natural Sialic Acid-treated cells.

-

Result Interpretation: A significant drop in binding indicates the azide is masking the Siglec ligand epitope.

-

Part 5: Workflow Visualization

Diagram 2: Off-Target Validation Workflow

This flowchart guides the researcher through the decision-making process for validating the reporter.

Caption: Step-by-step validation to rule out toxicity and chemical artifacts before data interpretation.

Part 6: References

-

Luchansky, S. J., & Bertozzi, C. R. (2004). Azido sialic acids can modulate cell-surface interactions.[2] ChemBioChem, 5(12), 1706-1709.[2] Link

-

Almaraz, R. T., et al. (2012). Metabolic oligosaccharide engineering with N-Acyl functionalized ManNAc analogs: Cytotoxicity, metabolic flux, and glycan-display considerations. Glycobiology, 22(4), 475-486. Link

-

Mathew, M. P., et al. (2017). Metabolic Glycoengineering of Sialic Acid Using N-acyl-modified Mannosamines. Journal of Visualized Experiments, (129), 56627. Link

-

Wang, X., et al. (2016). 9-Azido Analogues of Three Sialic Acid Forms for Metabolic Remodeling of Cell-Surface Sialoglycans. Bioconjugate Chemistry, 27(6), 1552-1558. Link

-

Qin, K., et al. (2019). Identification of potential sialic acid binding proteins on cell membranes by proximity chemical labeling. Chemical Science, 10, 7125-7134. Link

-

Büll, C., et al. (2014). Sialic acid mimetics to target the sialic acid-Siglec axis. Trends in Biochemical Sciences, 39(9), 407-408. Link

Sources

Methodological & Application

Protocol for strain-promoted alkyne-azide cycloaddition (SPAAC) with N-Acetyl-9-azido-9-deoxyneuraminic acid.

Target Molecule: N-Acetyl-9-azido-9-deoxyneuraminic acid (Neu5Az / 9-Az-Neu5Ac) Reaction Class: Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC)[1]

Abstract & Introduction

This application note details the protocol for the metabolic incorporation of N-Acetyl-9-azido-9-deoxyneuraminic acid (9-Az-Neu5Ac) into cell surface glycans, followed by chemoselective labeling via SPAAC .

Unlike N-azidoacetylmannosamine (Ac4ManNAz), which requires intracellular enzymatic conversion to sialic acid, 9-Az-Neu5Ac is a direct sialic acid analog. It enters the sialic acid salvage pathway , bypassing the rate-limiting GNE epimerase step. This allows for high-efficiency labeling of sialoglycoproteins and gangliosides with reduced metabolic crosstalk compared to mannosamine derivatives.

The subsequent detection utilizes Dibenzocyclooctyne (DBCO) probes in a copper-free "click" reaction.[1] This method is non-toxic, catalyst-free, and suitable for live-cell imaging and flow cytometry.

Mechanism of Action: The Salvage Pathway

The efficacy of this protocol relies on the cellular uptake of 9-Az-Neu5Ac and its activation by CMP-Sialic Acid Synthetase (CMAS). The azide moiety at the C-9 position is generally well-tolerated by sialyltransferases, allowing the modified sugar to be displayed on the cell surface.

Figure 1: Metabolic Incorporation Pathway

Caption: 9-Az-Neu5Ac enters via the salvage pathway, is activated to CMP-Neu5Az, and transferred to glycans in the Golgi before surface display.

Reagents & Preparation

Critical Material List

| Reagent | Specification | Storage | Notes |

| 9-Az-Neu5Ac | >95% Purity | -20°C | Avoid repeated freeze-thaw. |

| DBCO-Fluorophore | e.g., DBCO-Cy5, DBCO-488 | -20°C | Light sensitive. Hydrophobic nature requires careful washing. |

| DMSO | Anhydrous, cell culture grade | RT | Use for stock solution preparation. |

| Labeling Buffer | PBS + 1% BSA | 4°C | BSA reduces non-specific binding of DBCO. |

| Fixation Buffer | 4% Paraformaldehyde (PFA) | RT | Optional; for fixed cell analysis. |

Stock Solution Preparation[1]

-

9-Az-Neu5Ac Stock (100 mM): Dissolve 9-Az-Neu5Ac in sterile DMSO or water.

-

Expert Tip: While water-soluble, DMSO stocks (stored at -20°C) are often more stable against hydrolysis over months.

-

-

DBCO-Probe Stock (10 mM): Dissolve in anhydrous DMSO. Aliquot into small volumes (e.g., 5 µL) to prevent moisture entry.

Experimental Protocol

Phase 1: Metabolic Labeling (Incubation)

Objective: Incorporate the azide sugar into cellular glycans.[1]

-

Seeding: Seed cells (e.g., HeLa, CHO, Jurkat) in appropriate culture vessels (6-well plate or imaging dish). Allow to adhere for 12–24 hours.

-

Target Confluency: Aim for 50–60% confluency at the start of treatment.

-

-

Treatment: Dilute the 9-Az-Neu5Ac Stock directly into fresh, warm culture media.

-

Standard Concentration: 50 µM (Range: 10 µM – 200 µM).

-

Control: Prepare a "Vehicle Control" well (DMSO only) and a "Labeling Control" well (No sugar, but treated with DBCO later).

-

-

Incubation: Incubate cells at 37°C / 5% CO₂ for 48–72 hours .

-

Note: Sialic acid turnover is slower than O-GlcNAc; 48 hours is the minimum for robust surface signal.

-

Phase 2: SPAAC Labeling (The Click Reaction)

Objective: Covalently attach the fluorophore to the cell surface azide.

-

Wash 1 (Critical): Aspirate media. Wash cells 2x with warm PBS (or media + 1% FBS).

-

Reasoning: Removes free 9-Az-Neu5Ac from the media, preventing extracellular reaction with the dye.

-

-

Labeling Solution Prep: Dilute DBCO-Fluorophore stock to 20 µM in warm media or PBS + 1% BSA.

-

Optimization: If background is high, reduce to 5–10 µM.

-

-

Reaction: Add the Labeling Solution to cells.[1][2] Incubate for 30–60 minutes at 37°C.

-

Light Protection: Keep samples in the dark.

-

-

Wash 2 (Critical): Aspirate solution. Wash cells 3x with warm PBS + 1% BSA.

-

Reasoning: DBCO is hydrophobic and sticks to plastic and membranes. The BSA acts as a scavenger for unbound dye.

-

Phase 3: Analysis

-

For Live Cell Imaging: Replace final wash with Live Cell Imaging Solution (Tyrode’s or similar). Image immediately.

-

For Flow Cytometry: Detach cells (using non-enzymatic dissociation like EDTA is preferred to preserve surface glycans, though Trypsin is often acceptable for sialic acids). Resuspend in FACS buffer.

-

For Fixed Analysis: Fix with 4% PFA for 15 mins at RT after the click reaction.

-

Warning: Do not fix before clicking if using DBCO, as fixation can sometimes mask surface epitopes or alter membrane permeability unpredictably for the dye.

-

Workflow Visualization

Figure 2: Experimental Timeline

Caption: Step-by-step workflow from cell seeding to final analysis. Total duration: ~3 days.

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| High Background Signal | Hydrophobic adhesion of DBCO. | Increase washing steps. Crucial: Add 1-3% BSA or FBS to the wash buffer to sequester free DBCO. Reduce DBCO concentration to 5-10 µM. |

| Low Signal Intensity | Insufficient incorporation time. | Extend incubation to 72 hours. Sialic acid turnover is slow. |

| Low Signal Intensity | Low metabolic flux. | Increase 9-Az-Neu5Ac concentration up to 100 µM. Ensure cells are actively dividing (log phase). |

| Intracellular Background | Endocytosis of dye. | Perform labeling at 4°C (on ice) to arrest endocytosis if surface-only labeling is required. |

| Cell Toxicity | High Azide/DBCO load. | While SPAAC is bioorthogonal, high concentrations of DBCO can be toxic. Do not exceed 50 µM DBCO. |

References

-

Cheng, B., et al. (2019). "9-Azido Analogues of Three Sialic Acid Forms for Metabolic Remodeling of Cell-Surface Sialoglycans."[3] ACS Chemical Biology.[3]

-

Agard, N. J., & Bertozzi, C. R. (2009). "Chemical approaches to perturb, profile, and perceive glycans." Accounts of Chemical Research.

-

Vector Laboratories. "Copper-Free Click Chemistry (SPAAC) Technical Guide."

-

Sletten, E. M., & Bertozzi, C. R. (2011). "Bioorthogonal Chemistry: Fishing for Selectivity in a Sea of Functionality." Angewandte Chemie International Edition.

Sources

Application Note & Protocols: In Vivo Sialoglycan Imaging in Animal Models Using Metabolic Labeling with Ac₄ManNAz

Audience: Researchers, scientists, and drug development professionals.

Foundational Principle: Illuminating the Sialome in its Native Context

The periphery of every cell is adorned with a dense and complex layer of glycans, collectively known as the glycocalyx. These sugar structures are not mere decoration; they are critical mediators of cell-cell communication, host-pathogen interactions, immune modulation, and disease progression.[1] N-acetylneuraminic acid (sialic acid), a nine-carbon sugar, typically occupies the outermost terminal position on these glycan chains, making it a key player in physiological and pathological events.[2][3] Altered sialylation patterns are a hallmark of many cancers and inflammatory diseases, making the ability to visualize and quantify these changes in vivo a powerful tool for diagnostics and therapeutic development.

Traditional methods for glycan analysis often require tissue homogenization, which results in the loss of crucial spatial and temporal information. Metabolic glycan labeling offers a paradigm-shifting solution, enabling the visualization of glycan biosynthesis and distribution within a living organism.[4][5][6] This guide provides a comprehensive overview and detailed protocols for imaging sialoglycans in animal models using the chemical reporter N-Acetyl-9-azido-9-deoxyneuraminic acid (delivered as its cell-permeable, peracetylated precursor, Ac₄ManNAz).

The strategy is a two-step process:

-

Metabolic Incorporation: The azido-sugar analog (Ac₄ManNAz) is administered to the animal and processed by the cell's own sialic acid biosynthetic machinery, resulting in the display of azide-functionalized sialic acids on cell surface glycoconjugates.[7][8]

-

Bioorthogonal Ligation: A probe molecule equipped with a complementary reactive handle is administered, which covalently "clicks" onto the azide reporter in vivo without interfering with native biological processes, enabling visualization via various imaging modalities.[9][10]

Mechanism of Action: Hijacking a Natural Pathway

The success of this technique hinges on the cell's tolerance for a subtly modified substrate, allowing the unnatural azido-sugar to traverse the natural sialic acid biosynthetic pathway.

Step 1: Metabolic Conversion and Incorporation

The peracetylated N-azidoacetylmannosamine (Ac₄ManNAz) is a cell-permeable precursor.[11] Once inside the cell, its journey to the cell surface involves several enzymatic steps:

-

Deacetylation: Cytosolic esterases cleave the four acetyl groups from Ac₄ManNAz, yielding N-azidoacetylmannosamine (ManNAz).

-

Phosphorylation & Conversion: ManNAz enters the sialic acid biosynthetic pathway, where it is converted into the corresponding azido-sialic acid (SiaNAz).[8]

-

Activation: The SiaNAz monosaccharide is activated to its nucleotide sugar form, CMP-SiaNAz.

-

Glycosylation: Finally, sialyltransferase enzymes in the Golgi apparatus transfer SiaNAz from the CMP-SiaNAz donor to the terminal positions of newly synthesized glycoproteins and glycolipids.[8] These azide-tagged glycoconjugates are then transported to the cell surface.

Experimental Application: Protocols for In Vivo Imaging

This section provides a framework for performing metabolic labeling and imaging in a mouse model. Note: All animal procedures must be performed in accordance with institutional guidelines and approved by an appropriate animal care and use committee.

Protocol 1: Metabolic Labeling with Ac₄ManNAz

This protocol details the administration of the azido-sugar precursor to label sialoglycans over several days.

Materials:

-

Peracetylated N-azidoacetylmannosamine (Ac₄ManNAz)

-

Vehicle solution (e.g., 70% DMSO in PBS, or a suspension in carboxymethyl cellulose)

-

Animal model (e.g., C57BL/6 or BALB/c mice)

-

Sterile syringes and needles

Procedure:

-

Preparation of Ac₄ManNAz Solution:

-

Rationale: Ac₄ManNAz is hydrophobic. A suitable vehicle is required for in vivo administration. The choice of vehicle can impact solubility and bioavailability.

-

Prepare a stock solution of Ac₄ManNAz in a suitable vehicle. A common preparation involves dissolving Ac₄ManNAz in DMSO and then diluting with a sterile saline or PBS solution. For example, prepare a 20-30 mg/mL stock. Ensure the final DMSO concentration administered to the animal is non-toxic.

-

-

Administration:

-

Rationale: Daily administration over a period of 5-7 days allows for sufficient turnover and incorporation of SiaNAz into newly synthesized glycans across various tissues. [12][13]Intraperitoneal (i.p.) injection is a common and effective route.

-

Administer Ac₄ManNAz to the mice via i.p. injection once daily for 7 consecutive days.

-

Control Group: Administer an equivalent volume of the vehicle solution to a control cohort of mice on the same schedule. This group is critical to control for any non-specific signal from the imaging probe.

-

-

Dosage Considerations:

-

Rationale: The optimal dose balances labeling efficiency with potential physiological effects. While higher doses may increase signal, they can also perturb normal cellular functions. [14]Studies have demonstrated effective labeling with the parameters below.

-

| Parameter | Recommended Range | Source |

| Dosage | 150 - 300 mg/kg body weight | [12] |

| Frequency | Once daily | [12][13] |

| Duration | 7 days | [12][13] |

| Administration Route | Intraperitoneal (i.p.) | [12][15] |

Protocol 2: In Vivo Ligation and Fluorescence Imaging

This protocol describes the administration of a fluorescent probe and subsequent whole-body imaging.

Materials:

-

DBCO-conjugated near-infrared (NIR) fluorophore (e.g., DBCO-Cy5)

-

Sterile PBS or saline

-

In vivo imaging system (IVIS) with appropriate filters

-

Anesthesia (e.g., isoflurane)

Procedure:

-

Probe Preparation:

-

Dissolve the DBCO-fluorophore in sterile PBS to the desired concentration.

-

-

Probe Administration:

-

Rationale: Intravenous (i.v.) injection via the tail vein allows for rapid systemic distribution of the probe. The timing is set to allow clearance of unincorporated Ac₄ManNAz while maximizing the availability of azide-labeled glycans.

-

24 hours after the final Ac₄ManNAz injection (Day 8), administer the DBCO-fluorophore solution to both the test and control mice via tail vein injection.

-

-

In Vivo Imaging:

-

Rationale: A delay of 3-6 hours post-probe injection allows for the click reaction to occur and for unbound probe to be cleared from circulation, improving the signal-to-background ratio. [15] * At 3-6 hours post-probe injection, anesthetize the mice.

-

Place the anesthetized mouse in the in vivo imaging system.

-

Acquire whole-body fluorescence images using the appropriate excitation and emission filters for the chosen fluorophore.

-

| Parameter | Example Value (for Cy5) |

| Probe Dose | 0.14 nmol/g body weight |

| Administration Route | Intravenous (i.v.) |

| Imaging Timepoint | 3-6 hours post-injection |

| Excitation Filter | ~640 nm |

| Emission Filter | ~680 nm |

Protocol 3: Ex Vivo Validation and Analysis

This protocol validates the results from in vivo imaging through tissue-level analysis.

Materials:

-

Dissection tools

-

Tissue lysis buffer (e.g., RIPA buffer with protease inhibitors)

-

DBCO-Biotin or Alkyne-Biotin

-

Streptavidin-HRP conjugate

-

SDS-PAGE and Western blotting equipment

-

Fluorescence microscope

Procedure:

-

Tissue Harvesting:

-

Immediately following the final imaging session, euthanize the mice according to approved protocols.

-

Harvest organs of interest (e.g., tumor, liver, spleen, heart, kidneys). A portion can be snap-frozen for biochemical analysis and another portion fixed for histology.

-

-

Ex Vivo Imaging:

-

Arrange the harvested organs in the IVIS and acquire fluorescence images to confirm the signal localization observed in vivo.

-

-

Validation by Western Blot:

-

Rationale: This biochemical method confirms that the azide reporter was incorporated specifically into proteins.

-

Homogenize the snap-frozen tissues in lysis buffer.

-

Clarify the lysate by centrifugation. Determine the protein concentration of the supernatant.

-

Incubate a portion of the lysate with an alkyne-biotin probe (using CuAAC or SPAAC conditions ex vivo).

-

Separate the proteins by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane and probe with a streptavidin-HRP conjugate.

-

Develop with an ECL substrate to visualize biotinylated (i.e., azide-labeled) glycoproteins. A ladder of labeled proteins should be visible in lysates from Ac₄ManNAz-treated mice but not in controls. [12][13]4. Validation by Fluorescence Histology:

-

Rationale: This provides microscopic confirmation of glycan labeling within the tissue architecture.

-

Process fixed tissues for cryosectioning or paraffin embedding.

-

Incubate tissue sections with a DBCO-fluorophore.

-

Wash to remove unbound probe.

-

Mount with a DAPI-containing medium to counterstain nuclei.

-

Image using a fluorescence or confocal microscope. The fluorescent signal will reveal the spatial distribution of newly synthesized sialoglycans. [15]

-

Data Interpretation and Troubleshooting

Effective interpretation requires careful comparison against control groups.

Interpreting Results:

-

In Vivo Signal: The primary signal in Ac₄ManNAz-treated animals should be significantly higher than in vehicle-treated controls. The localization of the signal indicates tissues with active sialic acid biosynthesis and turnover.

-

Ex Vivo Western Blot: The presence of a banding pattern in the Ac₄ManNAz lane, and its absence in the control lane, provides definitive proof of metabolic incorporation into a range of glycoproteins.

Troubleshooting Common Issues:

| Issue | Potential Cause(s) | Suggested Solution(s) |

| Low or No Signal | - Insufficient Ac₄ManNAz dose or duration.- Low rate of sialylation in the tissue of interest.- Poor bioavailability of Ac₄ManNAz or probe.- Inefficient click reaction. | - Increase Ac₄ManNAz dose or extend treatment duration.- Confirm probe reactivity and purity.- Optimize vehicle formulation for Ac₄ManNAz.- Allow more time for probe circulation/reaction before imaging. |

| High Background Signal | - Non-specific binding of the imaging probe.- Incomplete clearance of the unbound probe. | - Use a more hydrophilic or pegylated probe to reduce non-specific binding.- Increase the time between probe injection and imaging to allow for better clearance.- Always compare to vehicle-treated control animals to quantify background. |

| Animal Toxicity | - Toxicity from the vehicle (e.g., DMSO).- Physiological perturbation from high concentrations of Ac₄ManNAz. [14] | - Reduce the percentage of DMSO in the vehicle or switch to a different formulation (e.g., CMC suspension).- Perform a dose-response study to find the lowest effective concentration of Ac₄ManNAz. |

Advantages, Limitations, and Future Horizons

Advantages:

-

Dynamic Information: Visualizes active glycan biosynthesis, providing a dynamic view that is inaccessible with static, antibody-based methods. [1]* Non-Invasive: Enables longitudinal studies of disease progression or response to therapy in the same animal.

-

Versatility: The azide handle can be tagged with a wide array of probes, enabling multi-modal imaging including fluorescence, MRI, and PET. [1][16] Limitations:

-

Labeling Efficiency: Incorporation of SiaNAz is not 100%; in some tissues, it may represent only a small fraction (~3% in mouse heart) of the total sialic acid pool. [12][13]* Blood-Brain Barrier: Ac₄ManNAz does not efficiently cross the blood-brain barrier, making brain imaging challenging without specialized delivery systems. [15]* Potential Perturbation: High concentrations of azido-sugars may alter certain cellular functions, necessitating careful dose optimization and validation. [14] Future Directions: The field is rapidly advancing with the development of more efficient chemical reporters, such as alkynyl-modified sugars (e.g., Ac₄ManNAl), which have shown superior incorporation efficiency in some models. [12][13]Furthermore, novel delivery strategies, such as encapsulating reporters in liposomes, are being developed to target specific tissues like the brain and enhance bioavailability. [7][15]These innovations promise to expand the power and precision of in vivo glycan imaging, opening new avenues for understanding health and disease.

References

-

Baskin, J. M., et al. (2009). Metabolic Labeling of Sialic Acids in Living Animals with Alkynyl Sugars. Angewandte Chemie International Edition, 48(1), 154-157. [Link]

-